molecular formula C20H23N3O5S B2447550 1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one CAS No. 1325697-97-9

1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one

Cat. No. B2447550
CAS RN: 1325697-97-9
M. Wt: 417.48
InChI Key: UDDNTAWASHYBOU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridinone, a spirocyclic system, and a phenylsulfonyl group .

Scientific Research Applications

Chemical Configuration and Stereochemistry

  • The relative configuration of various diazaspiro[4.5]decanes, including compounds similar to the queried chemical, has been analyzed using NMR techniques. This research is crucial for understanding the stereochemistry of such compounds (Guerrero-Alvarez et al., 2004).

Synthesis and Characterization

  • Research on the synthesis of sulfur-containing heterocycles has been conducted, which includes compounds similar to the queried chemical. This work is fundamental in exploring the methods of synthesizing such complex molecules (Reddy et al., 2001).
  • Studies on stereochemically controlled synthesis of diazaspiro[4.5]decanes and thiaspiro[4.5]decanes, including the queried compound, highlight the importance of stereochemistry in chemical synthesis (Eames et al., 1996).

Crystallography and Molecular Structure

  • The crystal structure and molecular arrangements of compounds related to the queried chemical have been studied, providing insights into their structural and conformational properties (Graus et al., 2010).

Biologically Relevant Synthesis and Applications

  • There is research focusing on the synthesis of spiroimidazolidine-2,4-diones, related to the queried compound, which shows potential for hypoglycemic activity. This indicates possible applications in the field of medicinal chemistry (Iqbal et al., 2012).

properties

IUPAC Name

3-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-21-11-5-8-17(18(21)24)19(25)22-12-9-20(10-13-22)23(14-15-28-20)29(26,27)16-6-3-2-4-7-16/h2-8,11H,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDNTAWASHYBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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